tert-Butyl 5-formyl-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl 5-formyl-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h4,8,10-11H,5-7H2,1-3H3 |
InChI Key |
VRKMGOIABRSTPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=CC2C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis Pathways
The synthesis of this compound typically involves cyclization and condensation reactions under controlled conditions. Below are the key methods:
Condensation of Aldehydes with Cyclic Amines
This approach involves reacting appropriate aldehydes with cyclic amines under acidic conditions to form the pyrrole ring. The reaction proceeds as follows:
- Reactants : A suitable aldehyde and cyclic amine.
- Catalyst : Acidic medium (e.g., sulfuric acid or hydrochloric acid).
- Temperature : Moderate heating (50–80°C) to facilitate ring closure.
This method is widely used due to its simplicity and efficiency in forming the desired pyrrole structure.
Cyclization Reactions
Cyclization reactions involve precursor molecules undergoing intramolecular condensation to form the cyclopenta[c]pyrrole framework. Common steps include:
- Oxidative Cleavage : Using oxidizing agents such as KMnO₄ or NaIO₄ to transform precursor isoindoles into diacids.
- Ring Closure : Heating under reflux conditions with catalysts that promote cyclization.
This pathway is scalable and suitable for large-scale synthesis.
Reaction Conditions
The table below summarizes typical reaction conditions for synthesizing tert-butyl 5-formyl-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate:
Analytical Data
The synthesized compound can be characterized using various techniques:
- NMR Spectroscopy : $$ ^1H $$ and $$ ^{13}C $$ NMR confirm the presence of the formyl group and tert-butyl substituent.
- Mass Spectrometry (TOFMS) : Confirms molecular weight.
- IR Spectroscopy : Identifies functional groups such as carbonyl and amine bonds.
Research Findings
Studies highlight the pharmacological importance of derivatives from this compound due to their interaction with enzymes and receptors in biochemical pathways. The unique structure allows for effective binding and modulation of physiological processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-formyl-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various N-substituted pyrroles.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that compounds similar to tert-butyl 5-formyl-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. The structure's ability to interact with biological targets makes it a candidate for further development as an anticancer agent. Studies have shown that modifications in the structure can enhance potency against specific cancer types .
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. It has been observed to modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic benefits for conditions like Alzheimer’s and Parkinson’s diseases. The mechanism of action appears to involve the reduction of oxidative stress and inflammation in neuronal cells .
Material Science Applications
Polymer Synthesis
tert-Butyl 5-formyl-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole derivatives are being explored for their use in synthesizing novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites. The incorporation of this compound into polymer matrices has shown promising results in improving the overall performance of materials .
Nanotechnology
In nanotechnology, this compound has potential applications in the development of nanocarriers for drug delivery systems. Its unique structure allows for functionalization that can improve the solubility and bioavailability of drugs. Research is ongoing to optimize these nanocarriers for targeted delivery to specific tissues or cells .
Agricultural Applications
Pesticide Development
The compound's structural characteristics suggest potential use as a biopesticide. Its efficacy against certain pests has been evaluated, showing promise in controlling agricultural pests while being less harmful to beneficial insects compared to conventional pesticides. This aligns with the growing demand for eco-friendly agricultural practices .
Plant Growth Regulation
Studies have indicated that derivatives of this compound may act as plant growth regulators. They can influence growth patterns and enhance resistance to environmental stressors in crops. This application could lead to increased yields and improved crop resilience under adverse conditions .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 5-formyl-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in electrophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The cyclopenta[c]pyrrole core allows diverse functionalization at the 5-position, leading to compounds with distinct physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:
Physicochemical and Pharmacological Properties
- Reactivity : The 5-formyl derivative’s aldehyde group enables rapid conjugation with amines or hydrazines, unlike the 5-oxo analog’s ketone, which is less electrophilic. This makes the formyl compound more versatile in bioconjugation .
- Stability : The 5-oxo derivative exhibits greater stability under basic conditions, while the 5-formyl group may require inert storage to prevent oxidation or polymerization .
- Pharmacological Relevance :
- The 5-oxo analog is critical in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, leveraging its ketone for downstream reductions or alkylations .
- Aryl-substituted derivatives (e.g., 5-(trifluoromethyl)phenyl) show enhanced binding affinity to hydrophobic enzyme pockets, making them potent antagonists .
Structural Similarity Analysis ()
- [148404-28-8]: 100% similarity to the 5-oxo derivative, confirming its identity as a tautomer or synonym.
- [637301-19-0] : 93% similarity; differs in the bicyclic scaffold (3-azabicyclo[3.2.1]octan-8-one).
- [879687-92-0] : 94% similarity; isoindole-based core with a 4-oxo group.
Biological Activity
tert-Butyl 5-formyl-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a compound that belongs to the pyrrole family, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a pyrrole ring fused to a cyclopentane system. Its molecular formula is C_{12}H_{15}N O_2, with a molecular weight of approximately 209.29 g/mol. The presence of both formyl and carboxylate groups contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Pyrrole derivatives are recognized for their varied biological activities, including:
- Anticancer Activity : Many pyrrole compounds exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives show promise as antimicrobial agents against resistant strains.
- Anti-inflammatory Effects : Pyrrole compounds have been studied for their ability to modulate inflammatory responses.
Research indicates that this compound may interact with specific biological targets such as enzymes or receptors involved in critical pathways. For instance:
- Caspase Activation : Similar compounds have been shown to activate caspases, leading to apoptosis in cancer cells .
- Cytokine Modulation : Studies suggest that pyrrole derivatives can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar pyrrole derivatives:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| tert-butyl 5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | Structure | Anticancer | Higher reactivity due to amino group |
| ethyl 5-formyl-3,4-dimethylpyrrole-2-carboxylate | Structure | Antimicrobial | Different substitution pattern affecting reactivity |
| tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole | Structure | Cytotoxic | Hydroxyl group may alter biological activity |
Case Studies
- Anticancer Activity Assessment : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against HepG2 and EACC cell lines. The mechanism involved apoptosis induction via caspase activation pathways .
- Anti-inflammatory Evaluation : A study on the anti-inflammatory properties revealed that this compound effectively inhibited the secretion of pro-inflammatory cytokines in cellular models. This suggests potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
